molecular formula C21H21N3O2 B12167450 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B12167450
M. Wt: 347.4 g/mol
InChI Key: JCFGUGQTUHQUSF-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an indole core, a structure commonly found in many biologically active molecules, and a pyrrolidinone moiety, which is often associated with pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The pyrrolidinone moiety can be introduced through a subsequent reaction involving the appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone moiety.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its indole core.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidinone moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-phenylpropanamide: Lacks the pyrrolidinone moiety, which may result in different biological activities.

    3-(1H-indol-3-yl)-N-[4-(methylamino)phenyl]propanamide: Contains a methylamino group instead of the pyrrolidinone moiety, potentially altering its pharmacological properties.

Uniqueness

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to the presence of both the indole core and the pyrrolidinone moiety, which together may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H21N3O2/c25-20(12-7-15-14-22-19-5-2-1-4-18(15)19)23-16-8-10-17(11-9-16)24-13-3-6-21(24)26/h1-2,4-5,8-11,14,22H,3,6-7,12-13H2,(H,23,25)

InChI Key

JCFGUGQTUHQUSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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